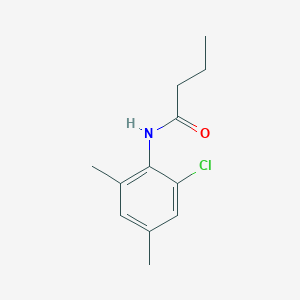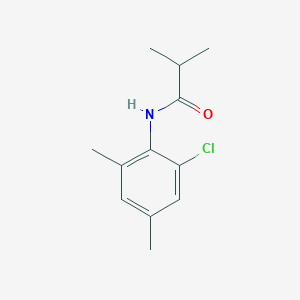
1-(2-Fluorophenyl)-3-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-propylurea is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its pharmacological properties.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-3-propylurea involves the inhibition of specific enzymes and signaling pathways. In cancer research, it inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It also induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In diabetes research, it improves insulin sensitivity by activating AMP-activated protein kinase (AMPK) and inhibiting protein tyrosine phosphatase 1B (PTP1B). In Alzheimer's disease research, it reduces amyloid beta accumulation by inhibiting beta-secretase (BACE1) and gamma-secretase.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-propylurea has been found to have various biochemical and physiological effects. In cancer research, it inhibits cell proliferation, migration, and invasion. It also reduces tumor growth and angiogenesis. In diabetes research, it improves glucose uptake and insulin sensitivity. It also reduces inflammation and oxidative stress. In Alzheimer's disease research, it reduces amyloid beta accumulation and improves cognitive function.
实验室实验的优点和局限性
The advantages of using 1-(2-Fluorophenyl)-3-propylurea in lab experiments include its specificity and potency. It has been found to selectively target specific enzymes and signaling pathways, which makes it a valuable tool for studying disease mechanisms. It is also potent, which means that small amounts can produce significant effects. The limitations of using 1-(2-Fluorophenyl)-3-propylurea in lab experiments include its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to minimize these effects.
未来方向
There are several future directions for research on 1-(2-Fluorophenyl)-3-propylurea. In cancer research, it can be studied further for its potential use in combination therapy with other anticancer agents. In diabetes research, it can be studied further for its potential use in improving beta cell function and preventing diabetes complications. In Alzheimer's disease research, it can be studied further for its potential use in combination therapy with other disease-modifying agents. Additionally, it can be studied further for its potential use in other diseases such as cardiovascular disease and neurodegenerative diseases.
Conclusion:
1-(2-Fluorophenyl)-3-propylurea is a compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in disease treatment.
合成方法
The synthesis method for 1-(2-Fluorophenyl)-3-propylurea involves the reaction of 2-fluoroaniline with propyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by recrystallization to obtain a white crystalline solid.
科学研究应用
1-(2-Fluorophenyl)-3-propylurea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, it has been found to reduce amyloid beta accumulation and improve cognitive function.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOMJLUWILDFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-propylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)




![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)



